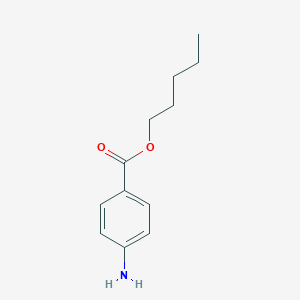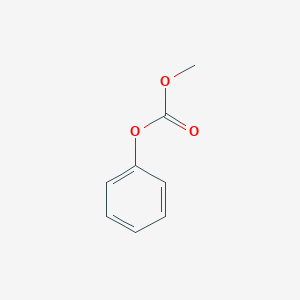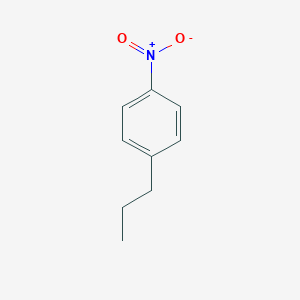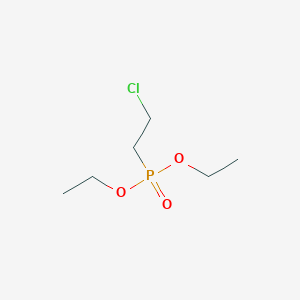
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea, commonly known as CCNU, is a chemotherapy drug that has been used in the treatment of various types of cancers. It belongs to the class of alkylating agents and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Mécanisme D'action
CCNU works by attaching to the DNA within cancer cells and disrupting their ability to replicate and divide. This causes the cancer cells to die, while healthy cells are able to repair the damage caused by CCNU. The drug is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical and Physiological Effects:
CCNU can cause a range of side effects, including nausea, vomiting, fatigue, and decreased appetite. It can also cause damage to the bone marrow, leading to a decrease in the production of red and white blood cells. In rare cases, CCNU can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
CCNU has been widely used in laboratory experiments due to its ability to induce apoptosis in cancer cells. However, its toxicity and potential side effects make it difficult to use in certain experiments. Additionally, its ability to cross the blood-brain barrier can make it difficult to study its effects on other organs and tissues.
Orientations Futures
There are several areas of research that could be explored related to CCNU. One area of interest is the development of new formulations of the drug that could reduce its toxicity and side effects. Another area of research is the use of CCNU in combination with other drugs to increase its effectiveness. Additionally, more research could be done to understand the mechanisms by which CCNU induces apoptosis in cancer cells.
Méthodes De Synthèse
CCNU is synthesized through a reaction between 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-methylcyclopentanol in the presence of a base. The resulting product is then purified and isolated through various methods such as recrystallization, column chromatography, and distillation.
Applications De Recherche Scientifique
CCNU has been extensively studied for its effectiveness in treating brain tumors, lymphomas, and multiple myeloma. It has also been used in combination with other chemotherapy drugs to increase their effectiveness. Research has shown that CCNU can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Propriétés
| 13909-04-1 | |
Formule moléculaire |
C9H16ClN3O2 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O2/c1-9(4-2-3-5-9)11-8(14)13(12-15)7-6-10/h2-7H2,1H3,(H,11,14) |
Clé InChI |
IYBJGNAJINQPDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC1(CCCC1)NC(=O)N(CCCl)N=O |
| 13909-04-1 | |
Synonymes |
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)-1-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)



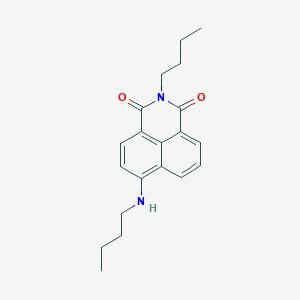


![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
